Product packaging for 4-Octylquinolin-2(1H)-one(Cat. No.:CAS No. 647836-54-2)

4-Octylquinolin-2(1H)-one

Cat. No.: B12583602
CAS No.: 647836-54-2
M. Wt: 257.37 g/mol
InChI Key: XIDLRHYWJMOUFJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Octylquinolin-2(1H)-one is a chemical compound belonging to the quinolinone class of heterocyclic compounds, which are recognized for their broad spectrum of biological activities and significance in medicinal chemistry research . Quinolinones are relatively rare in nature but can be found in some plants and microorganisms; they serve as attractive precursors for the synthesis of biologically important structures due to the potential for diverse functionalizations . This specific compound features an octyl chain at the 4-position of the quinolinone core, a structural characteristic that can significantly influence its physicochemical properties, such as lipophilicity, and its interaction with biological membranes or protein targets . Research Use Only (RUO) products like this one are specialized reagents exclusively tailored for laboratory research in controlled environments. They are essential tools for scientific investigations, experimentation, and analysis, contributing to the development of innovative solutions in areas such as drug discovery and diagnostics research . This product is labeled "For Research Use Only" and is not intended for direct medical procedures, diagnostic use, or any form of human or veterinary application. Researchers are responsible for ensuring compliant and safe handling of this material in accordance with all applicable local and international regulations.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C17H23NO B12583602 4-Octylquinolin-2(1H)-one CAS No. 647836-54-2

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

647836-54-2

Molecular Formula

C17H23NO

Molecular Weight

257.37 g/mol

IUPAC Name

4-octyl-1H-quinolin-2-one

InChI

InChI=1S/C17H23NO/c1-2-3-4-5-6-7-10-14-13-17(19)18-16-12-9-8-11-15(14)16/h8-9,11-13H,2-7,10H2,1H3,(H,18,19)

InChI Key

XIDLRHYWJMOUFJ-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCC1=CC(=O)NC2=CC=CC=C21

Origin of Product

United States

Advanced Synthetic Methodologies for 4 Octylquinolin 2 1h One and Its Analogues

Established Total Synthesis Routes to 4-Octylquinolin-2(1H)-one Core

The construction of the this compound scaffold is primarily achieved through well-established cyclization reactions that form the quinolinone core, coupled with strategies to introduce the C4-octyl side chain.

Key Cyclization and Functionalization Reactions

Two classical named reactions, the Conrad-Limpach synthesis and the Camps cyclization, are the most prominent methods for constructing the 4-substituted-quinolin-2(1H)-one core.

The Conrad-Limpach synthesis involves the condensation of anilines with β-ketoesters. wikipedia.org For the synthesis of this compound, this would typically involve the reaction of aniline (B41778) with a β-ketoester bearing an octyl group, such as ethyl 2-octylacetoacetate. The reaction proceeds through the formation of a Schiff base intermediate, which then undergoes thermal cyclization to yield the 4-hydroxyquinoline (B1666331) product. wikipedia.org This product exists in tautomeric equilibrium with the desired this compound. The reaction conditions, particularly temperature, can influence the regioselectivity of the initial condensation, with lower temperatures generally favoring the formation of the 4-quinolone isomer. quimicaorganica.org

The Camps cyclization provides an alternative route, utilizing the intramolecular cyclization of an o-acylaminoacetophenone derivative in the presence of a base. wikipedia.orgnih.gov To synthesize the this compound core via this method, an o-(octanoylamino)acetophenone would be the required precursor. The regioselectivity of the Camps cyclization can be controlled by the choice of the base and reaction conditions, allowing for the selective formation of either the 2-quinolone or 4-quinolone isomer. nih.gov

Key Cyclization Reactions for Quinolin-2-one Synthesis
Reaction NameStarting MaterialsKey FeaturesPrimary Product
Conrad-Limpach SynthesisAnilines and β-ketoestersThermal cyclization of a Schiff base intermediate. wikipedia.org4-Hydroxyquinolines (tautomer of 4-substituted-quinolin-2(1H)-ones)
Camps Cyclizationo-AcylaminoacetophenonesBase-catalyzed intramolecular cyclization. wikipedia.orgHydroxyquinolines (isomeric mixture possible)

Strategies for Octyl Chain Introduction and Manipulation

The introduction of the octyl chain is a critical step in the synthesis of this compound. This can be achieved either by incorporating the octyl group into one of the starting materials for the cyclization reaction or by attaching it to a pre-formed quinolinone core.

A common strategy involves the use of a β-ketoester already containing the octyl chain, such as ethyl 2-octylacetoacetate, in a Conrad-Limpach reaction with aniline. uni-konstanz.de Alternatively, in a Camps cyclization approach, the octyl group can be introduced through the acylation of an o-aminoacetophenone with octanoyl chloride to form the necessary o-(octanoylamino)acetophenone precursor.

Post-cyclization functionalization represents another viable strategy. For instance, a 4-hydroxyquinolin-2(1H)-one core could potentially be alkylated at the C4 position, though this can sometimes lead to mixtures of O- and C-alkylated products. More controlled methods might involve the conversion of a 4-hydroxy group to a better leaving group, followed by a cross-coupling reaction to introduce the octyl chain.

Derivatization and Scaffold Modification Strategies for Structure-Activity Relationship Studies

To explore the structure-activity relationships (SAR) of this compound, its core structure can be systematically modified at several key positions. These modifications aim to probe the effects of different substituents on the compound's biological activity.

Substitutions at the Quinolinone Nitrogen Atom

The nitrogen atom at the 1-position of the quinolinone ring is a common site for derivatization. N-alkylation can be achieved by treating the parent this compound with an alkyl halide in the presence of a base. researchgate.net This modification allows for the introduction of a variety of alkyl and substituted alkyl groups, which can influence the compound's lipophilicity, steric profile, and potential for hydrogen bonding. The choice of base and solvent can be crucial in controlling the regioselectivity of alkylation, as O-alkylation at the C2-position can be a competing reaction. researchgate.net

Examples of N-Substitutions on the Quinolinone Core for SAR Studies
SubstituentRationale for IntroductionPotential Impact on Activity
MethylInvestigate the effect of a small, lipophilic group.May alter binding affinity and metabolic stability.
BenzylIntroduce a bulky, aromatic moiety.Could lead to new π-π stacking interactions with a biological target.
(2-Aminoethyl)Incorporate a basic, ionizable group.May improve aqueous solubility and allow for salt formation.

Modifications of the Octyl Side Chain

The C4-octyl side chain is a significant feature of the molecule, and its modification can provide valuable SAR data. Alterations can include changing the chain length, introducing unsaturation (double or triple bonds), or adding functional groups along the chain. For example, introducing a hydroxyl group or an amino group onto the octyl chain could introduce new hydrogen bonding capabilities and alter the compound's polarity. The terminal methyl group of the octyl chain could also be a site for functionalization, such as oxidation to an alcohol or carboxylic acid.

Derivatization on the Quinoline (B57606) Ring System

The aromatic part of the quinolinone ring system presents multiple positions (C5, C6, C7, and C8) for the introduction of substituents. Electrophilic aromatic substitution reactions, such as halogenation, nitration, and Friedel-Crafts acylation, can be employed to introduce a variety of functional groups. The directing effects of the existing substituents on the quinolinone ring will govern the position of these modifications. For instance, the introduction of electron-donating or electron-withdrawing groups can modulate the electronic properties of the entire molecule, which can have a profound effect on its biological activity. nih.gov Subsequent chemical transformations of these newly introduced functional groups can further expand the library of analogues for SAR studies.

Sustainable and Novel Synthetic Approaches (e.g., Green Chemistry Principles)

The development of synthetic methodologies for this compound and its analogues has increasingly focused on sustainable and innovative approaches, aligning with the principles of green chemistry. These modern strategies aim to reduce the environmental impact of chemical processes by minimizing waste, using less hazardous substances, improving energy efficiency, and employing renewable resources. Key advancements in this area include the use of alternative energy sources like microwave and ultrasound irradiation, the application of eco-friendly catalysts, and the utilization of greener reaction media.

A significant advancement in the synthesis of quinolin-2(1H)-one derivatives is the application of microwave-assisted organic synthesis (MAOS). ingentaconnect.combenthamdirect.com This technique offers a substantial reduction in reaction times, often from hours to minutes, and can lead to higher product yields and purities compared to conventional heating methods. benthamdirect.com For the synthesis of a 4-alkyl substituted quinolin-2(1H)-one such as this compound, a potential microwave-assisted approach could involve the condensation of a 2-aminoaryl ketone with an appropriate α-methylene ester. The use of microwave irradiation in this context would not only accelerate the reaction but also enhance its energy efficiency. ingentaconnect.com

Another sustainable approach involves the use of ultrasound irradiation in conjunction with eco-friendly catalysts. Sonication can promote chemical reactions by generating localized high temperatures and pressures through acoustic cavitation, leading to enhanced reaction rates and yields. For instance, a one-pot, three-component reaction for the synthesis of quinoline derivatives has been developed using stannous chloride dihydrate (SnCl₂·2H₂O) as a catalyst under ultrasound irradiation in water. nih.govresearchgate.net This method, which utilizes a green solvent and a readily available catalyst, could be adapted for the synthesis of this compound by selecting appropriate aniline and aldehyde precursors that would introduce the octyl group at the 4-position.

The choice of catalyst plays a crucial role in the development of green synthetic routes. Bismuth(III) chloride (BiCl₃), a non-toxic and inexpensive catalyst, has been successfully employed in the microwave-assisted synthesis of 4-hydroxy-2-quinolone analogues. researchgate.net This approach avoids the use of hazardous and expensive catalysts, contributing to a more sustainable process. The application of such a catalyst in the synthesis of this compound could offer a greener alternative to traditional methods that often rely on more toxic reagents.

Furthermore, the development of one-pot syntheses represents a significant step towards more sustainable chemical manufacturing. mdpi.com By combining multiple reaction steps into a single operation, one-pot procedures reduce the need for intermediate purification steps, thereby minimizing solvent consumption and waste generation. A hypothetical green one-pot synthesis of this compound could involve the in-situ formation of a key intermediate followed by its cyclization under microwave or ultrasound irradiation in a green solvent.

The following interactive data tables summarize key research findings on sustainable and novel synthetic approaches for quinolinone derivatives, which could be adapted for the synthesis of this compound.

Table 1: Microwave-Assisted Synthesis of Quinolin-2(1H)-one Derivatives

Starting MaterialsCatalyst/ConditionsKey AdvantagesReference
2-Aminobenzophenones and α-methylene estersMicrowave irradiation, N,N-dimethylacetamideHigh yields, short reaction times (minutes) ingentaconnect.com
Aniline derivatives and malonic acid estersNeat microwave-assisted synthesisModerate to good yields nih.gov
β-EnaminonesBismuth chloride III (20 mol%), microwave irradiationBenign, heterogeneous catalyst researchgate.net

Table 2: Ultrasound-Assisted Synthesis of Quinoline Derivatives

Starting MaterialsCatalyst/ConditionsKey AdvantagesReference
Aniline, aldehydes, and ethyl 3,3-diethoxypropionateSnCl₂·2H₂O, ultrasound irradiation, waterOne-pot, rapid synthesis, green solvent nih.govresearchgate.net
Imidazole and dimethyl acetylenedicarboxylateUltrasound irradiationReduced reaction time, higher yields, energy efficient rsc.org

Table 3: Application of Green Chemistry Principles in Quinolinone Synthesis

Green Chemistry PrincipleApplication in Quinolinone SynthesisExampleReference
Use of Greener SolventsReplacement of hazardous organic solvents with water or bio-based solvents like eucalyptol.Synthesis of quinoline derivatives in water. nih.govnih.gov
Energy EfficiencyUtilization of microwave or ultrasound energy to reduce reaction times and energy consumption.Microwave-assisted synthesis of 2-vinylquinolines. nih.gov
Use of Safer CatalystsEmployment of non-toxic and reusable catalysts.Bismuth chloride III catalyzed synthesis of 4-hydroxy-2-quinolone analogues. researchgate.net
One-Pot ReactionsCombining multiple synthetic steps to minimize waste and solvent use.One-pot synthesis of 3,4-dihydropyrimidin-2(1H)-ones from alcohols. mdpi.com

Following a comprehensive review of scientific literature, it has been determined that there is currently insufficient publicly available data to generate a detailed article on the "Elucidation of Molecular Mechanisms and Biological Targets of this compound" that strictly adheres to the specified outline.

The constraints of the request—to focus solely on the compound this compound and to populate each specific subsection with detailed, sourced research findings—cannot be met at this time. Searches for this specific molecule did not yield dedicated studies on its receptor binding modulation (PPARγ), specific enzyme inhibition profiles (topoisomerases, cytochrome bd oxidase), modulation of protein-protein interactions, impact on cell cycle progression, or its role in the induction of apoptosis.

While research exists for the broader quinolinone class of compounds, the directive to exclude any information not directly pertaining to this compound prevents the use of data from related analogs or derivatives. Consequently, the creation of an accurate and appropriately detailed article under these strict parameters is not feasible.

Elucidation of Molecular Mechanisms and Biological Targets of 4 Octylquinolin 2 1h One

Cellular Pathway Interrogations and Signaling Cascade Analysis

Modulation of Gene Expression and Proteomic Profiles

Currently, there is a notable absence of specific studies detailing the impact of 4-Octylquinolin-2(1H)-one on global gene expression or comprehensive proteomic profiles in cells or tissues. Scientific investigations into how this particular compound may alter transcriptional landscapes or the protein expression patterns that govern cellular functions have not been published.

Proteomic analyses, which are crucial for understanding the downstream effects of a compound on cellular pathways, have been applied to various other chemical entities to elucidate their mechanisms of action. However, such detailed protein-level investigations for this compound are not yet available.

Table 1: Summary of Available Information on Molecular Mechanisms

Research AreaFindings for this compound
Gene Expression Modulation No specific data available.
Proteomic Profiles No specific data available.

Structure Activity Relationship Sar and Computational Investigations of 4 Octylquinolin 2 1h One

Systematic SAR Studies of 4-Octylquinolin-2(1H)-one and Its Analogues

Systematic SAR studies on the quinolin-2(1H)-one scaffold have provided valuable insights into how structural modifications influence biological potency and selectivity. By methodically altering different parts of the molecule, researchers can identify key functional groups and structural motifs that are essential for its desired effects.

Research on quinolin-2(1H)-one derivatives has demonstrated that modifications at various positions of the quinoline (B57606) ring system can dramatically alter their biological profiles. For instance, studies on ring-substituted 4-hydroxy-1H-quinolin-2-one derivatives have revealed that the nature and position of substituents on the carbocyclic ring play a critical role in their activity. nih.gov

The alkyl chain at the C-4 position, as seen in this compound, is a key determinant of lipophilicity, which in turn affects the compound's ability to cross biological membranes and interact with hydrophobic pockets of target proteins. The length and branching of this alkyl chain can modulate the potency and selectivity of the molecule. Shorter or longer alkyl chains may lead to a decrease in activity, suggesting that the octyl group provides an optimal balance of hydrophobic and steric properties for interaction with its biological target.

Furthermore, substitutions on the benzene ring of the quinolinone core can influence electronic properties and provide additional points of interaction. Electron-donating or electron-withdrawing groups can alter the charge distribution of the molecule, affecting its binding affinity to target proteins. For example, the introduction of a fluorine atom at the C-6 position has been shown to dramatically increase the antibacterial potency of quinolone derivatives. asm.org

The following table summarizes the general SAR findings for quinolin-2(1H)-one analogues based on available literature:

Position of ModificationType of SubstituentGeneral Effect on Biological Activity
N-1 Alkyl, Fluoroethyl, MethylaminoOptimal substituents for potent antimicrobial activity. nih.gov
C-2 Methyl, HydroxylGenerally unfavorable, leading to a loss of biological activity. nih.gov
C-3 Carboxylic acidConsidered essential for antimicrobial activity, crucial for binding. oup.com
C-4 Keto groupEssential for activity; replacement leads to inactive compounds. asm.org
C-4 Alkyl chain (e.g., octyl)Influences lipophilicity and interaction with hydrophobic pockets.
C-5 Amino groupMay enhance in vitro potency. asm.org
C-6 Fluorine atomDramatically increases antibacterial potency. asm.org
C-7 Piperazinyl, Heterocyclic ringsSignificantly influences antibacterial potency and spectrum. asm.org
C-8 Halogen, Methyl, MethoxyCan improve activity against specific bacterial strains. oup.com

Pharmacophore modeling is a computational technique used to identify the essential three-dimensional arrangement of functional groups (pharmacophoric features) that are necessary for a molecule to exert a specific biological activity. dovepress.com For quinolin-2(1H)-one derivatives, pharmacophore models have been developed to understand their interaction with various biological targets. researchgate.netresearchgate.net

A typical pharmacophore model for a quinolin-2(1H)-one-based inhibitor might include:

A hydrogen bond acceptor: The carbonyl group at the C-2 position is a key hydrogen bond acceptor, often interacting with donor residues in the active site of a target protein.

A hydrogen bond donor: The N-H group at the 1-position can act as a hydrogen bond donor, contributing to the binding affinity.

Aromatic rings: The quinoline ring system itself provides a scaffold for aromatic interactions, such as π-π stacking, with aromatic amino acid residues in the target's binding pocket.

A hydrophobic feature: The octyl group at the C-4 position represents a significant hydrophobic feature, which is crucial for binding to nonpolar regions of the target.

These pharmacophoric elements provide a blueprint for the design of new analogues with potentially improved activity. By ensuring that new molecules retain these key features, medicinal chemists can focus their synthetic efforts on compounds with a higher probability of success.

Advanced Computational Chemistry and Molecular Modeling

Computational chemistry and molecular modeling have become indispensable tools in the study of drug-target interactions, offering insights that are often difficult to obtain through experimental methods alone.

Molecular docking is a computational method that predicts the preferred orientation of one molecule (the ligand) when bound to a second (the receptor, typically a protein). nih.govresearchgate.net This technique is widely used to understand the binding mode of quinolin-2(1H)-one derivatives at the active site of their biological targets. nih.gov

In a typical molecular docking study of this compound, the compound would be placed into the binding site of a target protein, and various possible conformations and orientations would be sampled. A scoring function is then used to estimate the binding affinity for each pose, with lower scores generally indicating a more favorable interaction.

Docking studies of similar quinolinone and quinazolinone derivatives have revealed key interactions that are likely also important for this compound. These often include:

Hydrogen bonds: The carbonyl oxygen at C-2 and the N-H at position 1 are common participants in hydrogen bonding with amino acid residues such as arginine, tyrosine, and serine in the active site. researchgate.net

π-π stacking: The aromatic quinoline ring can engage in π-π stacking interactions with aromatic residues like phenylalanine, tyrosine, and tryptophan.

The following table provides examples of binding affinities and interacting residues for quinazolinone derivatives from molecular docking studies, which can be considered analogous to what might be expected for this compound.

Compound DerivativeTarget ProteinBinding Affinity (kcal/mol)Key Interacting Residues
2-Pyridyl quinazolinoneCyclooxygenase-2 (COX-2)-9.33TYR-385, SER-350
2-Furanyl quinazolinoneCyclooxygenase-2 (COX-2)-9.17TYR-385, SER-530
4-Anilino quinazolineEGFR Tyrosine Kinase-7.46(Not specified)

Data adapted from various molecular docking studies on quinazolinone derivatives. nih.govresearchgate.net

Molecular dynamics (MD) simulations provide a dynamic view of the interactions between a ligand and its target protein over time. nih.gov Unlike the static picture provided by molecular docking, MD simulations can reveal the flexibility of both the ligand and the protein, as well as the stability of their interactions. nih.gov

In an MD simulation of a this compound-protein complex, the system is placed in a simulated physiological environment (typically a box of water molecules with ions), and the movements of all atoms are calculated over a period of nanoseconds to microseconds. biorxiv.org The resulting trajectory can be analyzed to understand:

Conformational changes: How the ligand and protein adapt to each other's presence.

Stability of interactions: Whether the key interactions predicted by docking are maintained over time.

Water-mediated interactions: The role of water molecules in mediating the binding between the ligand and the protein.

Analysis of the root mean square deviation (RMSD) and root mean square fluctuation (RMSF) of the complex during the simulation can provide insights into the stability of the ligand in the binding pocket and the flexibility of different regions of the protein. researchgate.net While specific MD simulation studies on this compound are not widely available in the public domain, this technique is a powerful tool for validating docking results and gaining a deeper understanding of the binding mechanism of quinolinone derivatives.

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activities. nih.gov By identifying the physicochemical properties (descriptors) that are most correlated with activity, a QSAR model can be used to predict the activity of new, unsynthesized compounds. mdpi.com

For a series of 4-alkylquinolin-2(1H)-one analogues, a QSAR study would involve:

Data Set Preparation: A set of compounds with known biological activities is collected.

Descriptor Calculation: A large number of molecular descriptors, such as electronic, steric, hydrophobic, and topological properties, are calculated for each compound.

Model Development: Statistical methods, such as multiple linear regression (MLR) or partial least squares (PLS), are used to build a model that correlates the descriptors with the biological activity. nih.gov

Model Validation: The predictive power of the model is assessed using internal and external validation techniques.

QSAR models for quinoline derivatives have successfully identified key descriptors that influence their activity. researchgate.net For example, a QSAR model might reveal that a certain range of lipophilicity (often represented by the descriptor logP) and specific electronic properties are crucial for high potency. The results from QSAR studies can guide the design of new this compound analogues with enhanced biological activity.

The following table illustrates the statistical parameters often used to evaluate the quality of a QSAR model, based on studies of quinoline derivatives.

Statistical ParameterDescriptionTypical Value for a Good Model
r² (Correlation Coefficient) Measures the goodness of fit of the model to the training data.> 0.8
q² (Cross-validated r²) Measures the predictive ability of the model for the training data.> 0.5
pred_r² (External r²) Measures the predictive ability of the model for an external test set.> 0.6

Values are general guidelines for a robust QSAR model based on literature. nih.govmdpi.com

In Silico ADME Prediction Methodologies

In the contemporary drug discovery and development landscape, the early assessment of a compound's Absorption, Distribution, Metabolism, and Excretion (ADME) properties is paramount to mitigate the risk of late-stage clinical failures. nih.gov In silico methodologies, which utilize computational models to forecast these properties, have emerged as indispensable tools. These approaches offer a rapid and cost-effective means of prioritizing drug candidates with favorable pharmacokinetic profiles. For novel compounds like this compound, where extensive experimental data may be limited, in silico ADME predictions provide crucial initial insights into its potential as a therapeutic agent.

The prediction of ADME properties for this compound and its analogs typically involves a suite of computational models. These models are broadly categorized into physicochemical property predictions, pharmacokinetic property predictions, and drug-likeness assessments. Various software platforms and web-based tools, such as SwissADME, admetSAR, and others, are commonly employed to generate these predictions. These tools leverage extensive databases of experimentally determined ADME properties to build quantitative structure-activity relationship (QSAR) models and other predictive algorithms.

Physicochemical Properties

The foundation of ADME prediction lies in the accurate calculation of fundamental physicochemical properties. For this compound, key descriptors would be predicted as follows:

PropertyPredicted ValueSignificance
Molecular Weight 257.37 g/mol Influences diffusion and overall size, generally preferred to be <500 g/mol for good oral absorption.
LogP (Lipophilicity) ~4.5A measure of a compound's partition coefficient between an organic and aqueous phase. Affects solubility, absorption, and plasma protein binding.
Topological Polar Surface Area (TPSA) ~49.5 ŲCorrelates with hydrogen bonding potential and is a good predictor of drug transport properties, including intestinal absorption and blood-brain barrier penetration.
Number of Hydrogen Bond Donors 1Influences solubility and membrane permeability.
Number of Hydrogen Bond Acceptors 2Affects solubility and binding to biological targets.
Rotatable Bonds 7An indicator of molecular flexibility, which can impact binding affinity and bioavailability.

This table presents illustrative predicted values for this compound based on its chemical structure, as specific experimental or published computational data was not found in the literature search. These values are typical for a molecule of this nature when analyzed with common predictive software.

Pharmacokinetic Properties

Building upon the physicochemical foundation, various pharmacokinetic parameters are predicted to understand the disposition of this compound within a biological system.

Absorption:

Human Intestinal Absorption (HIA): Predictions for quinolinone derivatives often suggest high intestinal absorption. For this compound, a high probability of good absorption is anticipated due to its favorable lipophilicity and molecular size.

Caco-2 Permeability: This is an in vitro model for predicting intestinal drug absorption. Compounds with structures similar to this compound are often predicted to have high Caco-2 permeability.

P-glycoprotein (P-gp) Substrate: It is crucial to determine if a compound is a substrate of efflux pumps like P-gp, which can limit its absorption and tissue penetration. Computational models can predict the likelihood of a molecule being a P-gp substrate.

Distribution:

Blood-Brain Barrier (BBB) Permeation: The ability of a compound to cross the BBB is critical for drugs targeting the central nervous system. Predictions for this compound, based on its TPSA and LogP, would be evaluated to determine its potential for CNS activity.

Plasma Protein Binding (PPB): The extent of binding to plasma proteins like albumin affects the free concentration of a drug available to exert its pharmacological effect. Highly lipophilic compounds tend to exhibit high plasma protein binding.

Metabolism:

Cytochrome P450 (CYP) Inhibition: In silico models are used to predict whether a compound is likely to inhibit major CYP isoforms (e.g., CYP1A2, CYP2C9, CYP2C19, CYP2D6, CYP3A4). Inhibition of these enzymes can lead to drug-drug interactions.

CYP Substrate: Predictions also indicate which CYP isoforms are likely to metabolize the compound. This information is valuable for understanding its metabolic pathways and potential for altered clearance in individuals with genetic variations in these enzymes.

Excretion:

Renal Clearance: The models can provide an estimate of the likelihood of a compound being cleared by the kidneys.

Drug-Likeness and Medicinal Chemistry Friendliness

These assessments provide a qualitative evaluation of the compound's potential to be a successful drug candidate based on its structural features.

Lipinski's Rule of Five: This rule assesses oral bioavailability. A compound is likely to be orally bioavailable if it does not violate more than one of the following criteria: molecular weight ≤ 500 Da, LogP ≤ 5, hydrogen bond donors ≤ 5, and hydrogen bond acceptors ≤ 10. Based on its predicted properties, this compound would likely adhere to Lipinski's rule.

Veber's Rule: This rule relates to oral bioavailability and suggests that a compound with ≤ 10 rotatable bonds and a TPSA ≤ 140 Ų is more likely to have good oral bioavailability.

The following table summarizes a hypothetical in silico ADME profile for this compound, illustrating the type of data generated by these computational methodologies.

ADME ParameterPredictionImplication
Gastrointestinal Absorption HighLikely to be well-absorbed after oral administration.
BBB Permeant Yes/NoDetermines potential for CNS effects.
P-gp Substrate NoFavorable for absorption and distribution as it is not actively removed from cells.
CYP1A2 Inhibitor NoLow risk of drug-drug interactions mediated by this enzyme.
CYP2C9 Inhibitor NoLow risk of drug-drug interactions mediated by this enzyme.
CYP2C19 Inhibitor NoLow risk of drug-drug interactions mediated by this enzyme.
CYP2D6 Inhibitor NoLow risk of drug-drug interactions mediated by this enzyme.
CYP3A4 Inhibitor NoLow risk of drug-drug interactions mediated by this enzyme.
Lipinski's Rule Violations 0Good potential for oral bioavailability.
Bioavailability Score 0.55Indicates a reasonable probability of being orally bioavailable.

Disclaimer: The data presented in this table is for illustrative purposes to demonstrate the output of in silico ADME prediction methodologies. It is based on the general properties of quinolinone derivatives and does not represent experimentally validated or published computational results for this compound.

Preclinical Pharmacological Efficacy of 4 Octylquinolin 2 1h One in Disease Models Non Human

In Vitro Efficacy in Relevant Cell-Based Systems

There is currently no publicly available scientific literature detailing the in vitro efficacy of 4-Octylquinolin-2(1H)-one in cell-based systems relevant to specific diseases.

Evaluation in Disease-Specific Cell Lines

No studies were identified that have evaluated the activity of this compound in any disease-specific cell lines. Consequently, there is no data to report on its potential cytotoxic, cytostatic, or other modulatory effects in such systems.

Functional Assays Demonstrating Biological Response

Consistent with the absence of cell line-specific data, no functional assays demonstrating a biological response to this compound have been reported in the public domain. This includes a lack of information on its mechanism of action, target engagement, or downstream signaling effects in a cellular context.

In Vivo Efficacy Assessment in Animal Models

There is a significant absence of published research on the in vivo efficacy of this compound in any preclinical animal models of disease.

Efficacy in Established Preclinical Disease Models

No studies have been found that investigate the efficacy of this compound in established preclinical models for any disease state. Therefore, no data on its potential therapeutic effects in a whole-organism context is available.

Pharmacodynamic Markers of Target Engagement in Preclinical Species

Without an established biological target or demonstrated in vivo activity, there are no reported pharmacodynamic markers of target engagement for this compound in any preclinical species.

Pharmacokinetic Profiling in Preclinical Animal Models (e.g., absorption, distribution, metabolism, excretion pathways)

Detailed pharmacokinetic profiling of this compound in preclinical animal models has not been described in the available literature. There is no information regarding its absorption, distribution, metabolism, and excretion (ADME) pathways in any animal species.

Therapeutic Potential and Future Research Trajectories for 4 Octylquinolin 2 1h One

Emerging Therapeutic Applications (based on preclinical evidence)

While direct preclinical studies on 4-Octylquinolin-2(1H)-one are not extensively available in the current literature, research on analogous 4-alkyl-substituted quinolinone derivatives provides valuable insights into its potential therapeutic applications. The length and nature of the alkyl chain at the C4-position are known to significantly influence the biological activity of this class of compounds.

Anti-infective Modulator Research

The quinolone core is famously associated with antibacterial drugs. While the primary mechanism of action of fluoroquinolones involves DNA gyrase and topoisomerase IV inhibition, other quinolone derivatives exhibit antimicrobial effects through different pathways. Research into 2-alkyl-4(1H)-quinolones (AHQs) has identified them as signaling molecules in various bacterial species, including the well-studied Pseudomonas aeruginosa quinolone signal (PQS) nih.gov. This suggests that 4-alkylquinolin-2(1H)-ones could potentially modulate bacterial communication and virulence.

Furthermore, studies on N-alkyl-2-quinolonopyrones have demonstrated significant antibiotic activity against ESKAPE pathogens, including methicillin-resistant Staphylococcus aureus (MRSA) nih.gov. A potent analogue with an N-heptyl substitution pattern emerged as a promising candidate, indicating that the presence of a longer alkyl chain can contribute to potent antibacterial effects nih.gov. Although this research focused on N-alkylated derivatives, it underscores the potential of exploring long-chain alkyl substitutions at other positions of the quinolone ring, such as the C4-position in this compound, for novel anti-infective properties.

Table 1: Preclinical Anti-infective Activity of a Structurally Related Compound

CompoundTarget Organism(s)Observed EffectReference
N-heptyl-9-t-Bu-4-hydroxy-2H-pyrano[3,2-c]quinoline-2,5(6H)-dioneMRSA, Enterococcus spp.Potent antibiotic activity (MIC ≤2 µg/mL against MRSA; 0.25 µg/mL against Enterococcus spp.) nih.gov

Anti-inflammatory and Immunomodulatory Research

Preclinical studies on quinoline (B57606) derivatives have demonstrated their potential as anti-inflammatory agents mdpi.com. A structurally related compound, 2-n-heptyl-4-quinolone, has been investigated for its anti-inflammatory activity and shows promise for neuro-inflammatory disorders by inhibiting the production of nitric oxide (NO) and reactive oxygen species (ROS), as well as the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) mdpi.com.

Given that the octyl group of this compound is structurally similar to the heptyl group, it is plausible that this compound could exhibit similar or enhanced anti-inflammatory properties. The lipophilicity conferred by the octyl chain may influence its interaction with cellular membranes and inflammatory targets.

Neuropharmacological Research Avenues

The investigation of quinolin-2(1H)-one derivatives has extended into the realm of neuropharmacology. While direct evidence for this compound is lacking, the aforementioned anti-inflammatory effects of the related 2-n-heptyl-4-quinolone in the context of neuro-inflammation suggest a potential avenue for neuropharmacological research mdpi.com. Chronic inflammation is a key component of many neurodegenerative diseases, and compounds that can modulate inflammatory pathways in the central nervous system are of significant interest.

Anticancer Research Perspectives

The quinoline scaffold is a constituent of numerous anticancer agents, and its derivatives have shown potent activity against various cancer cell lines arabjchem.orgnih.govnih.gov. The mechanisms of action are diverse and include the inhibition of tyrosine kinases, disruption of microtubule polymerization, and induction of apoptosis nih.gov.

While specific anticancer studies on this compound are yet to be reported, the general anticancer potential of the quinolin-2-one core structure provides a strong rationale for investigating this compound. The lipophilic octyl chain could enhance the compound's ability to cross cell membranes and interact with intracellular targets, potentially leading to improved cytotoxic activity. Structure-activity relationship (SAR) studies on other anticancer compounds have shown that lipophilicity can play a crucial role in their efficacy mdpi.com.

Optimization Strategies for Enhanced Biological Activity and Drug-Like Properties

To advance this compound as a potential therapeutic agent, optimization strategies are crucial to enhance its biological activity, selectivity, and pharmacokinetic profile.

Prodrug Design Principles

Prodrug design is a well-established strategy to overcome undesirable physicochemical or pharmacokinetic properties of a drug candidate. A prodrug is an inactive or less active derivative that is converted to the active parent drug in vivo. This approach can be utilized to improve solubility, permeability, stability, and to achieve targeted drug delivery.

Exploration of Advanced Formulation and Delivery Systems

The therapeutic success of a promising compound like this compound is intrinsically linked to its bioavailability, stability, and ability to reach its target site in the body. Advanced formulation and drug delivery systems are critical for overcoming common challenges such as poor solubility and off-target effects. For quinolinone derivatives, which often exhibit hydrophobic characteristics, these strategies are paramount.

Future research into the formulation of this compound is anticipated to explore several cutting-edge platforms. Nano-based delivery systems, including liposomes, polymeric nanoparticles, and solid lipid nanoparticles, offer a promising avenue. These carriers can encapsulate the compound, potentially improving its aqueous solubility, protecting it from premature degradation, and enabling controlled or targeted release. For instance, formulating this compound within nanoparticles could enhance its circulation time and accumulation at specific sites, such as areas of bacterial infection if developed as an antimicrobial agent.

Another area of exploration involves the development of amorphous solid dispersions. This technique can improve the dissolution rate and bioavailability of poorly water-soluble drugs by dispersing the compound in a polymer matrix. Research in this domain would involve screening various polymers to find a compatible and effective carrier for this compound, followed by in vitro and in vivo studies to confirm improved pharmacokinetic profiles.

The table below outlines potential advanced formulation strategies that could be investigated for this compound, based on approaches used for other hydrophobic therapeutic agents.

Formulation StrategyPotential Advantages for this compoundKey Research Objectives
Liposomes Biocompatible, can encapsulate both hydrophilic and hydrophobic compounds, potential for surface modification for targeting.Determine optimal lipid composition, loading efficiency, and in vivo stability and drug release kinetics.
Polymeric Nanoparticles High stability, controlled release over extended periods, tunable properties based on polymer choice.Synthesize and characterize nanoparticles, evaluate drug loading and release, and assess cellular uptake and efficacy.
Solid Lipid Nanoparticles (SLNs) High stability, controlled release, use of physiological lipids improves tolerability.Optimize production methods, characterize particle size and encapsulation efficiency, and perform pharmacokinetic studies.
Amorphous Solid Dispersions Enhanced solubility and dissolution rate, potential for improved oral bioavailability.Screen for suitable polymer carriers, assess physical stability of the dispersion, and conduct comparative bioavailability studies.

Interdisciplinary Research Collaborations and Translational Science Outlook

The journey of a compound from a laboratory curiosity to a clinical therapeutic is a complex, multi-stage process that necessitates a deeply integrated, interdisciplinary approach. The future development of this compound will heavily rely on fostering collaborations between experts across various scientific disciplines.

Translational science, the process of applying discoveries from basic science to enhance human health, provides the framework for this collaborative effort. For this compound, this would involve a synergistic partnership between medicinal chemists, pharmacologists, formulation scientists, and clinical researchers. Medicinal chemists would continue to synthesize analogues to optimize potency and reduce potential toxicity. Pharmacologists would conduct detailed in vitro and in vivo studies to elucidate the mechanism of action and establish efficacy in relevant disease models.

Formulation scientists, as discussed previously, would play a crucial role in developing delivery systems that optimize the compound's pharmacokinetic and pharmacodynamic properties. Subsequently, toxicologists would be essential for conducting comprehensive safety assessments to identify a therapeutic window. Finally, collaboration with clinical researchers would be vital for designing and executing well-controlled clinical trials to evaluate the safety and efficacy of the formulated compound in humans.

The outlook for the translational success of this compound is contingent on the establishment of a clear, milestone-driven research plan. This includes robust preclinical proof-of-concept studies, the development of reliable biomarkers to track its effects, and a clear regulatory pathway. The integration of computational biologists and data scientists could also accelerate progress by modeling biological interactions and predicting clinical outcomes. The success of this translational endeavor hinges on open communication and shared goals among all collaborating scientific disciplines, aimed at converting a promising molecule into a tangible therapeutic benefit.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.